molecular formula C13H16FNO B4440728 N-allyl-4-(2-fluorophenoxy)-2-buten-1-amine

N-allyl-4-(2-fluorophenoxy)-2-buten-1-amine

Cat. No. B4440728
M. Wt: 221.27 g/mol
InChI Key: OALUOPJOQGUUDL-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-(2-fluorophenoxy)-2-buten-1-amine, commonly known as FPEB, is a chemical compound that belongs to the class of phenylethylamines. It has gained significant attention in the field of neuroscience due to its potential therapeutic applications in various neurological disorders. FPEB is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity, learning, and memory.

Mechanism of Action

FPEB acts as a N-allyl-4-(2-fluorophenoxy)-2-buten-1-amine of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. It enhances the activity of mGluR5 by binding to a specific site on the receptor, which results in the potentiation of glutamate-mediated signaling. This leads to the activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
FPEB has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that underlies learning and memory. It also increases the release of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. FPEB has also been shown to reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPEB is its selectivity for mGluR5, which minimizes the potential for off-target effects. It also has a high potency and a long duration of action, which makes it an attractive candidate for therapeutic applications. However, FPEB has limited solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may require frequent dosing.

Future Directions

There are several future directions for the research on FPEB. One area of interest is the development of more potent and selective N-allyl-4-(2-fluorophenoxy)-2-buten-1-amines of mGluR5 that can be used for therapeutic applications. Another area of interest is the investigation of the potential role of mGluR5 in the pathophysiology of various neurological disorders. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of FPEB to optimize its therapeutic potential.

Scientific Research Applications

FPEB has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, schizophrenia, and addiction. It has been shown to enhance the activity of mGluR5, which is involved in the regulation of glutamate neurotransmission, and thereby improve cognitive function and synaptic plasticity.

properties

IUPAC Name

(E)-4-(2-fluorophenoxy)-N-prop-2-enylbut-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-2-9-15-10-5-6-11-16-13-8-4-3-7-12(13)14/h2-8,15H,1,9-11H2/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALUOPJOQGUUDL-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC=CCOC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC/C=C/COC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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